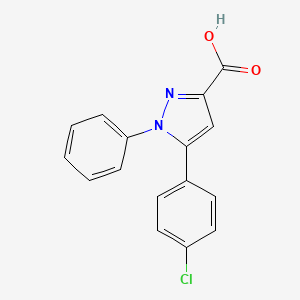
5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” is a type of pyrazole derivative. Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin . They have a nitrogen-based hetero-aromatic ring structure and have been the basis for the synthesis and development of many new promising drugs .
Synthesis Analysis
Pyrazolines, which include the compound , are typically synthesized according to published procedures in the literature . For example, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, is refluxed for several hours .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . The structure of these compounds can be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques provide a detailed representation of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be complex and varied. For example, the binding of certain compounds facilitated pi–alkyl interaction with other hydrogen bonding, hydrophobic, and electrostatic interactions . Further studies are needed to fully understand the chemical reactions involving “5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” can be analyzed using various techniques. For example, spectroscopic methods such as UV-Visible, FT-IR, 1H NMR, and 13C NMR can be used to characterize the compound . Computational methods such as density functional theory (DFT) can also be used to analyze the compound’s properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Regiospecific Synthesis and X-ray Analysis : Kumarasinghe et al. (2009) discussed the synthesis of a closely related compound, focusing on the challenges in identifying the correct regioisomer formed. Their work highlighted the crucial role of single-crystal X-ray analysis in determining the unambiguous structure of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Crystal and Molecular Structure Studies : Prabhudeva et al. (2017) synthesized a derivative of the target compound, focusing on its crystallographic and molecular structure. This research provided insights into the structural aspects of such compounds (Prabhudeva, Prabhuswamy, Kumar, Lokanath, Naveen, & Kumar, 2017).
Spectral and Theoretical Investigations : Viveka et al. (2016) conducted experimental and theoretical studies on a biologically important pyrazole-4-carboxylic acid derivative, providing a comprehensive understanding of its molecular structure and properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Chemical Reactions and Modifications
Synthesis of Condensed Pyrazoles : Arbačiauskienė et al. (2011) utilized ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions. Their research explored the synthesis of various condensed pyrazoles, demonstrating the versatility of pyrazole derivatives in organic synthesis (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Bioactivity-Oriented Modification for SDH Inhibitors : Liu et al. (2020) designed and synthesized novel derivatives of 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid. Their work focused on enhancing antifungal activity against various fungi, highlighting the potential of such compounds in agricultural applications (Liu, Xia, Hu, Wang, Cheng, Wang, Zhang, & Lv, 2020).
Novel N-Substituted Derivatives as NLO Materials : Chandrakantha et al. (2013) synthesized N-substituted derivatives and investigated their optical nonlinearity. The study revealed potential applications in optical limiting, suggesting the use of these derivatives in advanced optical materials (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Molecular Docking and Biological Studies
Antimicrobial and Anticancer Activities : Dawood et al. (2011) explored the synthesis of derivatives for potential use against Herpes simplex virus and cancer. This research demonstrates the biomedical applications of pyrazole derivatives (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Molecular Docking Analysis of Novel Derivatives : Sivakumar et al. (2020) undertook molecular docking studies to investigate the antimicrobial potential of a novel pyrazole derivative. Their work provided insights into the molecule's binding efficiency and its potential as an antimicrobial agent (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).
Direcciones Futuras
The future directions for research on “5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with this compound. Finally, the potential therapeutic applications of this compound, such as its antileishmanial and antimalarial activities, warrant further investigation .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-10-14(16(20)21)18-19(15)13-4-2-1-3-5-13/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDWMNUDBWOOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)
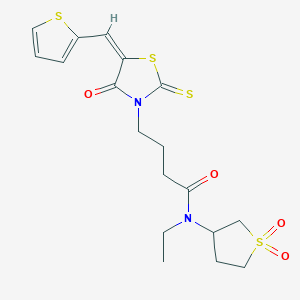

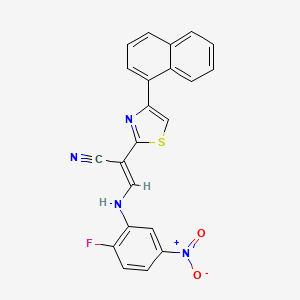
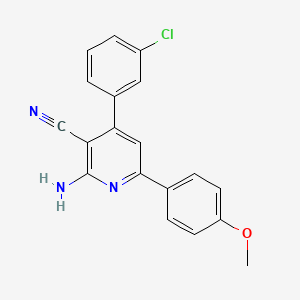

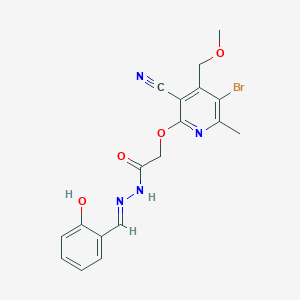

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2968277.png)
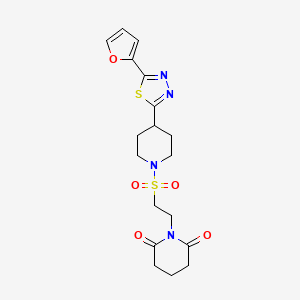
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2968280.png)
![Octahydropyrido[2,1-c]morpholine-6,8-dione](/img/structure/B2968282.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2968283.png)
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2968284.png)